4-(131I)Iodo-L-phenylalanine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
76641-05-9 |
|---|---|
Fórmula molecular |
C9H10INO2 |
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-(131I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10+4 |
Clave InChI |
PZNQZSRPDOEBMS-WPUCPVGPSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[131I] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origen del producto |
United States |
Radiochemistry and Synthesis of 4 131i Iodo L Phenylalanine
Strategies for Radioiodination of Phenylalanine Derivatives
The introduction of iodine-131 (B157037) into phenylalanine derivatives is primarily achieved through two main strategies: electrophilic iodination and halogen exchange reactions.
Electrophilic Iodination Approaches
Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species. In the context of phenylalanine, the phenyl group is the target for this substitution. This process often requires an oxidizing agent to convert the iodide (I⁻) from sodium [131I]iodide into a more reactive electrophilic form, such as molecular iodine (I₂) or iodine monochloride (ICl). nih.gov Common oxidizing agents used in this process include chloramine-T and Iodogen. nih.govresearchgate.net
One specific method involves the iododestannylation of a precursor molecule. nih.gov For instance, a tin precursor like (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate can be synthesized and then reacted with sodium [131I]iodide in the presence of an oxidizing agent like chloramine-T. nih.govnih.govduke.edu This approach is favored because halodestannylation reactions can be performed under mild conditions and typically result in high radiochemical yields. nih.gov Another strategy involves the electrophilic desilylation of a silyl-substituted precursor. semanticscholar.org
Halogen Exchange Reactions for Iodine-131 Incorporation
Halogen exchange reactions are a common and effective method for incorporating iodine radionuclides into organic molecules via nucleophilic substitution. nih.gov In this approach, a non-radioactive halogen atom (like bromine or iodine) on the phenylalanine derivative is replaced by the radioactive iodine-131. nih.govsemanticscholar.org
These reactions are often catalyzed by the addition of copper(II) salts, which facilitate the nucleophilic attack of the radioactive iodide on the carbon-halogen bond. nih.gov For example, no-carrier-added (n.c.a.) 4-[*I]iodophenylalanine has been synthesized through copper-catalyzed iodo-debromination. nih.gov Isotopic exchange, where a non-radioactive iodine atom is swapped for a radioactive one, is another variant of this method. While this can be a straightforward process, a key challenge is separating the starting material from the final radiolabeled product. nih.gov
Optimization of Radiochemical Yield and Purity
Achieving high radiochemical yield and purity is critical for the clinical utility of 4-(131I)Iodo-L-phenylalanine. Several parameters are optimized to maximize these outcomes. Reaction conditions such as temperature, reaction time, and the amount of precursor are carefully controlled. nih.gov For instance, in one isotopic radio-iodination method, the reaction is heated at 165°C for 60 minutes. nih.gov
The choice of precursor and reaction strategy significantly impacts the yield. For example, a single-step synthesis using a tin precursor has been reported to achieve an average radiochemical yield of 94.8 ± 3.4%. nih.govduke.edu In another method involving iododestannylation of a protected phenylalanine derivative, radiochemical yields of 90 ± 6% were obtained. nih.gov Similarly, isotopic radio-iodination of 4-iodo-L-phenylalanine has been reported to achieve a radiochemical yield of 88 ± 10%. nih.gov
Following the reaction, purification is essential to ensure high radiochemical purity. High-performance liquid chromatography (HPLC) is a standard technique used to separate the desired radiolabeled product from unreacted starting materials and byproducts. nih.govsnmjournals.org This purification step is crucial for obtaining a product with greater than 99% radiochemical purity. nih.gov The total synthesis time, including HPLC separation and formulation, can be less than 60 minutes, making it suitable for routine clinical production. nih.gov
Precursor Synthesis for this compound Radiolabeling
The synthesis of this compound relies on the availability of suitable precursor molecules. The choice of precursor is dictated by the chosen radiolabeling strategy.
For electrophilic iodination via destannylation, a key precursor is a stannylated phenylalanine derivative. One such precursor is N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester. nih.gov Another reported tin precursor is (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, which is synthesized from its corresponding iodo derivative. nih.govduke.edu The synthesis of these precursors often starts from a bromo- or iodophenylalanine derivative, where the halogen atom is replaced by a tributylstannyl group. nih.gov
For halogen exchange reactions, the precursor is typically a halogenated derivative of L-phenylalanine, such as 4-iodo-L-phenylalanine or 4-bromo-L-phenylalanine. nih.govsemanticscholar.org For isotopic exchange reactions, non-radioactive 4-iodo-L-phenylalanine is used as the starting material. nih.gov
The table below summarizes some of the precursors used in the synthesis of radioiodinated phenylalanine.
| Precursor Compound | Radiolabeling Strategy |
| N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | Iododestannylation |
| (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate | Iododestannylation |
| 4-Iodo-L-phenylalanine | Isotopic Exchange |
| N-Boc-bromo- or iodophenylalanine | Halogen Exchange |
| 4-triethylsilyl-L-phenylalanine | Electrophilic Desilylation |
Characterization of the Radiochemical Product
After synthesis and purification, the final product, this compound, must be rigorously characterized to ensure its quality and suitability for its intended application.
Radiochemical Purity Assessment
Radiochemical purity is a critical quality control parameter, defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com High-performance liquid chromatography (HPLC) is the primary method used to assess the radiochemical purity of this compound. nih.gov The HPLC system is typically equipped with both a radioactivity detector and a UV detector to identify and quantify the radiolabeled compound and any non-radioactive impurities. ymaws.com
The mobile phase used for HPLC separation is carefully chosen to effectively separate the product from potential impurities. A common mobile phase consists of a mixture of water, ethanol, and acetic acid. snmjournals.org By comparing the retention time of the radioactive peak with that of a non-radioactive standard of 4-iodo-L-phenylalanine, the identity of the product can be confirmed. nih.gov The goal is to achieve a radiochemical purity of greater than 99%. nih.gov
The table below presents a summary of reported radiochemical yields and purities for different synthesis methods of this compound.
| Synthesis Method | Radiochemical Yield | Radiochemical Purity | Reference(s) |
| Single-step Iododestannylation of a tin precursor | 94.8 ± 3.4% | Not Specified | nih.govduke.edu |
| Iododestannylation of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | 90 ± 6% | >99% | nih.gov |
| Isotopic Radio-iodination of 4-iodo-L-phenylalanine | 88 ± 10% | Not Specified | nih.gov |
Enantiomeric Purity Determination (L-isomer specificity)
Ensuring the enantiomeric purity of 4-(¹³¹I)Iodo-L-phenylalanine is critical, as the biological activity and uptake mechanisms are stereospecific. The L-isomer is preferentially transported by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. The presence of the D-isomer could lead to altered biodistribution and reduced therapeutic efficacy. Therefore, rigorous analytical methods are employed to confirm that the final product is predominantly the L-enantiomer.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the enantiomeric purity of radiolabeled amino acids. skpharmteco.com This is achieved by using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers.
A common setup for this analysis includes a chiral column, such as a Crownpak-CR column, coupled with a radioactivity detector and a UV detector. The mobile phase is typically an acidic aqueous solution, for example, perchloric acid (HClO₄) at a pH of around 2.0. iaea.orgd-nb.info Under these conditions, the two enantiomers will have different retention times, allowing for their separation and quantification. For instance, in the analysis of 2-iodo-phenylalanine, complete separation of the L- and D-isomers was achieved, with distinct capacity values (k') of 2.7 for the L-isomer and 3.8 for the D-isomer. ugent.be
The importance of this analysis is underscored by the potential for racemization (the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers) during certain synthesis steps, particularly those involving alkaline conditions for the hydrolysis of ester protecting groups. nih.gov Synthesis strategies that avoid such conditions, for example by using acid-labile protecting groups, are therefore preferred to maintain chiral homogeneity. ontosight.ainih.gov
The table below outlines a typical method for the determination of enantiomeric purity using chiral HPLC.
| Parameter | Description | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | skpharmteco.com |
| Column | Chiral Stationary Phase (e.g., Crownpak-CR) | iaea.org |
| Mobile Phase | Acidic aqueous solution (e.g., HClO₄, pH 2.0) | iaea.org |
| Detection | Radioactivity detector and UV detector | iaea.org |
| Principle | The chiral stationary phase interacts differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation and quantification. | skpharmteco.comd-nb.info |
| Outcome | Determination of the percentage of the total radioactivity associated with the desired L-isomer versus the D-isomer impurity. |
Some methods may also employ pre-column derivatization with agents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) to enhance detection sensitivity, followed by separation on a chiral stationary phase. nih.gov This allows for the quantification of even trace amounts of the undesired D-isomer. nih.gov
Molecular Mechanisms of 4 131i Iodo L Phenylalanine Cellular Uptake
Amino Acid Transporter Systems in Mammalian Cells
Mammalian cells have evolved a sophisticated network of transporter proteins to facilitate the movement of amino acids across their membranes. These transporters are vital for numerous physiological functions, including protein synthesis, metabolism, and cell signaling.
Classification of Amino Acid Transporters (e.g., System L, System A, System T)
Amino acid transporters are categorized into various systems based on their substrate specificity, ion dependency, and transport mechanism. diva-portal.org Some of the major systems include:
System L: This system is responsible for the sodium-independent transport of large, neutral amino acids with branched or aromatic side chains, such as leucine, phenylalanine, and tryptophan. solvobiotech.comusp.br It functions as an obligatory exchanger, meaning it imports one amino acid while exporting another. solvobiotech.comugent.be
System A: This sodium-dependent system primarily transports small, non-branched neutral amino acids like alanine, serine, and proline. ugent.be A distinguishing feature of System A is its ability to transport N-methylated amino acids. ugent.be
System T: This system shows a preference for aromatic amino acids. usp.br
Other notable systems include System ASC for small neutral amino acids, System y+ for cationic amino acids, and System xc- for anionic amino acids. diva-portal.org
Specificity of L-Type Amino Acid Transporter 1 (LAT1) for Aromatic Amino Acids
The L-Type Amino Acid Transporter 1 (LAT1), a key member of System L, exhibits a high affinity for large and neutral amino acids, particularly those with aromatic or bulky side chains. solvobiotech.comresearchgate.net Its substrates include essential amino acids like phenylalanine, leucine, tryptophan, tyrosine, and histidine. researchgate.netnih.gov LAT1 is a heterodimeric protein, composed of a light chain (SLC7A5) and a heavy chain (SLC3A2, also known as 4F2hc or CD98), which is crucial for its localization and stability at the plasma membrane. researchgate.netnih.gov The transporter operates independently of sodium and pH gradients. nih.govscienceopen.com The presence of both an amino group and a carboxylic acid group, along with a large, neutral side chain, are key structural requirements for a molecule to be recognized and transported by LAT1. nih.gov Aromaticity in the side chain, such as in phenylalanine, plays a significant role in the binding to LAT1. nih.gov
Preferential Uptake of 4-(131I)Iodo-L-phenylalanine by Overexpressed Transporters in Pathological Tissues
A hallmark of many cancer cells is their increased metabolic rate and demand for nutrients, including amino acids. This often leads to the overexpression of specific amino acid transporters on their surface, a feature that can be exploited for targeted delivery of therapeutic agents.
Investigating LAT1 as a Primary Transporter for this compound
Extensive research has identified LAT1 as the primary transporter responsible for the uptake of this compound into tumor cells, particularly in malignant gliomas. cancer.gov The overexpression of LAT1 is a common feature in gliomas, and its expression level often correlates with the tumor grade. nih.gov This overexpression allows for the selective accumulation of this compound in cancerous tissue, while minimizing uptake in surrounding healthy brain tissue where LAT1 expression is comparatively lower. nih.gov The mechanism involves the recognition of the 4-iodo-L-phenylalanine structure, a derivative of the natural LAT1 substrate L-phenylalanine, by the transporter. nih.govgoogle.com Once inside the cell, the radioactive iodine-131 (B157037) isotope emits beta particles, inducing localized DNA damage and cell death. Studies have shown that the uptake of radioiodinated phenylalanine derivatives is predominantly mediated by LAT1. nih.gov
Competition Studies and Inhibition Kinetics
Competition studies are instrumental in confirming the specificity of a transporter for its substrate. In these experiments, the uptake of a radiolabeled compound is measured in the presence of an excess of a non-labeled competitor molecule.
Research has demonstrated that the uptake of radioiodinated phenylalanine analogues can be significantly inhibited by natural amino acids, providing strong evidence for a carrier-mediated transport mechanism. For example, the uptake of 4-[125I]Iodo-L-phenylalanine in glioma cells was substantially reduced in the presence of L-phenylalanine. nih.gov Similarly, in breast cancer cells, both unlabeled phenylalanine and 4-iodophenylalanine competitively inhibited the uptake of 4-[125I]Iodo-L-phenylalanine. nih.gov
The following interactive table summarizes the findings from a competitive inhibition study on MCF-7 breast cancer cells:
| Tracer | Competitor | IC50 (mM) |
| [14C]Phe | Phenylalanine | 1.45 |
| [14C]Phe | 4-Iodo-L-phenylalanine | 2.50 |
| 4-[125I]I-Phe | Phenylalanine | 1.3 |
| 4-[125I]I-Phe | 4-Iodo-L-phenylalanine | 1.0 |
| Data sourced from competitive inhibition experiments on MCF-7 cells. nih.gov |
These inhibition kinetics, characterized by the half-maximal inhibitory concentration (IC50), further solidify the role of LAT1 in the transport of this compound. The ability of other large neutral amino acids to compete for uptake underscores the specificity of the transporter.
Evaluation with Competitive Inhibitors (e.g., BCH, other amino acids)
The primary mechanism for the cellular uptake of this compound is through amino acid transport systems, with a predominant role played by the L-type amino acid transporter 1 (LAT1). nih.govoup.com This transporter is characterized by its sodium-independence and its preference for large, neutral amino acids. mdpi.com To confirm the involvement of LAT1, researchers employ competitive inhibition studies, introducing other substances that vie with this compound for the same transport binding sites.
A key tool in these investigations is 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a synthetic amino acid analog that is a specific and potent inhibitor of system L transporters. mdpi.comoncotarget.com Studies have consistently shown that the presence of BCH significantly reduces the uptake of radioiodinated phenylalanine derivatives in various cancer cell lines. For instance, in studies with human glioblastoma cells, BCH has been shown to be a strong inhibitor of the uptake of p-[123I]iodo-L-phenylalanine (IPA), a close analog of the 131I-labeled compound. uni-mainz.de This inhibition confirms that the transport is largely mediated by system L. In one study, BCH significantly inhibited the uptake of a similar para-substituted phenylalanine analog in C6 glioma, U-87MG, and GL261 cell lines, reducing uptake to as low as 12.2% of the baseline value. oncotarget.com
Quantitative inhibition data, often expressed as IC50 values (the concentration of an inhibitor required to reduce the uptake by 50%), underscore these findings. Research on 4-[125I]Iodo-L-phenylalanine in MCF-7 breast cancer cells demonstrated that unlabeled L-phenylalanine and 4-Iodo-L-phenylalanine competitively inhibit its uptake. nih.gov
Table 1: Competitive Inhibition of 4-Iodo-L-phenylalanine Uptake
This table presents data from competitive inhibition assays, showing the concentration of an inhibitor required to reduce the uptake of a radioiodinated 4-Iodo-L-phenylalanine analogue by 50% (IC50) in MCF-7 breast cancer cells.
| Radiotracer | Inhibitor | IC50 (mM) | Cell Line |
| 4-[125I]Iodo-L-phenylalanine | L-Phenylalanine | 1.3 | MCF-7 |
| 4-[125I]Iodo-L-phenylalanine | 4-Iodo-L-phenylalanine | 1.0 | MCF-7 |
Data sourced from Gunda et al. (2014). nih.gov
Table 2: Inhibition of Phenylalanine Analog Uptake by BCH
This table shows the percentage of baseline uptake remaining after treatment with 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a specific inhibitor of system L amino acid transporters.
| Cell Line | Compound | Uptake (% of Control) |
| C6 glioma | para-211At-PA | 12.2 ± 0.8% |
| U-87MG | para-211At-PA | 27.6 ± 1.1% |
| GL261 | para-211At-PA | 12.6 ± 2.0% |
Data for the analogous compound para-211At-Astatophenylalanine sourced from Watabe et al. (2020). oncotarget.com
Sodium-Dependence and pH-Dependence of Uptake
The functional characteristics of the transport process, specifically its dependence on sodium ions and extracellular pH, provide further evidence for the molecular pathways involved.
Sodium-Dependence:
A defining characteristic of the L-type amino acid transport system is its independence from sodium gradients. mdpi.comresearchgate.net The energy for transport is not derived from the sodium electrochemical gradient, which powers other systems like system A and system ASC. Instead, LAT1 functions as an obligatory exchanger, swapping an extracellular amino acid for an intracellular one. mdpi.com
Experimental studies have confirmed that the uptake of 4-iodo-L-phenylalanine is indeed sodium-independent. Research on various tumor cell lines demonstrated no significant difference in the uptake of 2-iodo-L-phenylalanine when experiments were conducted in a sodium-containing buffer (HEPES+) versus a sodium-free buffer (HEPES-). esmed.org This Na+-independent nature is a key feature that distinguishes its transport via system L from other potential uptake routes. uni-mainz.deiaea.org
pH-Dependence:
The cellular uptake of radioiodinated phenylalanine analogs is also sensitive to the pH of the extracellular environment. Research has shown that the transport process is pH-dependent, with optimal uptake occurring around the physiological pH of 7.4. uni-mainz.deiaea.org
In a notable study involving human glioblastoma cells, lowering the pH of the incubation medium from 7.4 to 5.5 resulted in a significant reduction in the uptake of p-[123I]iodo-L-phenylalanine, with inhibition reaching up to 60%. uni-mainz.de This suggests that an acidic tumor microenvironment, a common feature of many solid tumors, could potentially influence the efficacy of tracer accumulation. The exact mechanism for this pH sensitivity may relate to the ionization state of the amino acid or conformational changes in the transporter protein itself at different proton concentrations. While the uptake is enhanced at physiological pH, the reduced uptake at lower pH is a critical factor to consider in the context of the acidic milieu of tumors. plos.org
Table 3: Effect of Extracellular pH on Cellular Uptake
This table illustrates the impact of changing extracellular pH on the uptake of p-[123I]iodo-L-phenylalanine in human glioblastoma cells.
| Compound | pH Change | Result | Reference |
| p-[123I]iodo-L-phenylalanine | 7.4 to 5.5 | Uptake reduced by up to 60% | Samnick et al. (2000) uni-mainz.de |
Preclinical Research on 4 131i Iodo L Phenylalanine
In Vitro Studies
The in vitro evaluation of 4-(131I)Iodo-L-phenylalanine has been crucial in establishing its potential as a therapeutic agent. These studies have focused on its uptake and retention in various cancer cell lines, its metabolic stability, and its radiobiological effects on a cellular level.
Cellular Uptake and Retention in Various Cell Lines
The preferential accumulation of this compound in tumor cells is a key determinant of its therapeutic efficacy. This uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells to meet their increased demand for amino acids for proliferation and protein synthesis. nih.govresearchgate.netcancer.govoup.com The stereospecificity of this transporter means that the L-isomer of the compound is preferentially taken up.
Glioma Cell Lines (e.g., C6, U-87MG, Tx3868, A1207)
Studies have demonstrated the uptake of radio-iodinated phenylalanine analogues in various glioma cell lines. In vitro experiments with a similar compound, p-[123I]iodo-L-phenylalanine (IPA), in human glioblastoma T99 and T3868 cells showed a rapid uptake, reaching equilibrium after 15-20 minutes. The radioactivity concentration in these glioma cells after a 30-minute incubation period ranged from 11% to 35% of the total activity per million cells. The uptake of these radiopharmaceuticals is dependent on temperature and pH.
| Cell Line | Compound | Uptake/Inhibition | Reference |
|---|---|---|---|
| Human Glioblastoma (T99, T3868) | p-[123I]iodo-L-phenylalanine | 11% to 35% of total activity per million cells after 30 min | |
| C6 Glioma | para-211At-PA | Uptake inhibited to 12.2 ± 0.8% of baseline by BCH | researchgate.net |
| U-87MG | para-211At-PA | Uptake inhibited to 27.6 ± 1.1% of baseline by BCH | researchgate.net |
Other Cancer Cell Lines (e.g., breast cancer, rhabdomyosarcoma)
The investigation of this compound uptake has extended to other types of cancer. In a study using the MCF-7 human breast cancer cell line, a similar compound, 4-[125I]Iodo-L-phenylalanine, demonstrated significant uptake, reaching up to 49.0 ± 0.7% of the input dose after a 60-minute incubation period. nih.gov This uptake was shown to be competitive, as it was inhibited by unlabeled L-phenylalanine and 4-Iodo-L-phenylalanine in a concentration-dependent manner, further implicating amino acid transporters in the process. nih.gov
For rhabdomyosarcoma, in vitro evaluation of another analogue, 125I-2-iodo-L-phenylalanine, in R1M cells revealed high uptake mediated by the L-type amino acid transport system 1 (LAT1). nih.gov While these studies were conducted with different isomers of radio-iodinated phenylalanine, they provide strong evidence that cancer cells beyond gliomas, which overexpress LAT1, are potential targets for this compound.
| Cell Line | Cancer Type | Compound | Uptake | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 4-[125I]Iodo-L-phenylalanine | Up to 49.0 ± 0.7% of input dose after 60 min | nih.gov |
| R1M | Rhabdomyosarcoma | 125I-2-iodo-L-phenylalanine | High uptake via LAT1 | nih.gov |
Comparison with Non-Malignant Cell Lines
A critical aspect of a targeted radiopharmaceutical is its differential uptake between malignant and healthy tissues. The overexpression of the LAT1 transporter in glioma cells compared to healthy brain tissue is a key factor contributing to the tumor specificity of this compound. nih.govresearchgate.netoup.com While in vivo studies have shown that the uptake of radio-iodinated phenylalanine analogues in normal brain parenchyma is moderate, specific in vitro studies directly comparing the uptake of this compound in glioma cell lines versus non-malignant cell lines, such as normal human astrocytes, were not identified in the reviewed literature. However, a study on the transport of 3-[123I]iodo-α-methyl-L-tyrosine, another amino acid analogue, was characterized in neonatal rat astrocytes, indicating that such comparative studies are feasible and essential for a complete understanding of the therapeutic window of these compounds. nih.gov
In Vitro Metabolic Stability
The metabolic stability of a radiopharmaceutical is crucial for ensuring that the radioactive payload is delivered to the target site intact. This compound exhibits notable metabolic stability. nih.gov This stability is attributed to its structure as a halogenated derivative of phenylalanine. The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH). Halogenated derivatives like 4-iodophenylalanine are generally poor substrates for PAH. This reduced affinity for the enzyme significantly hinders the initial and rate-limiting step of phenylalanine catabolism, allowing this compound to remain intact for a longer duration and effectively reach its target. Although described as high, specific quantitative in vitro metabolic stability data, such as half-life in cell cultures or liver microsome preparations, were not detailed in the reviewed scientific literature.
Radiobiological Effects in Cell Cultures
The therapeutic potential of this compound stems from the cytotoxic effects of the beta radiation emitted by the Iodine-131 (B157037) isotope. nih.govcancer.gov In vitro studies have confirmed the potent anti-tumor activity of this compound. Exposure of two primary human glioma cell cultures to p-[131I]iodo-L-phenylalanine for 24 hours resulted in a significant reduction in cell number by 77% and 79%, respectively. iiarjournals.org
The mode of cell death induced by this compound has been identified as apoptosis. iiarjournals.org Cytological examination of the treated human glioma cells revealed classic apoptotic features, including sparse cytoplasm, the presence of apoptotic bodies, shrunken nuclei, and condensed chromatin. iiarjournals.org The intracellular delivery of Iodine-131 is believed to be particularly effective, with some in vitro data from glioma cells suggesting that this intracellular exposure may account for up to 70-80% of the total radiation-induced cytotoxic activity. nih.gov This is in contrast to extracellular exposure to Iodine-131, which did not elicit the same level of bystander effects in the same model. nih.gov Furthermore, this compound possesses an intrinsic cytostatic and radiosensitizing effect, which can enhance the efficacy of external beam radiation therapy. nih.govresearchgate.net
| Cell Line | Effect | Observation | Reference |
|---|---|---|---|
| Primary Human Glioma Cells | Cell Viability Reduction | 77-79% reduction in cell number after 24 hours | iiarjournals.org |
| Primary Human Glioma Cells | Mode of Cell Death | Apoptosis, confirmed by cytological features (apoptotic bodies, shrunken nuclei, condensed chromatin) | iiarjournals.org |
| Glioma Cells | Cytotoxic Activity | Intracellular 131I exposure may account for 70-80% of total radiation-induced cytotoxicity | nih.gov |
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | This compound |
| 131I-IPA | This compound |
| p-[131I]iodo-L-phenylalanine | para-(131I)iodo-L-phenylalanine |
| 123I-IPA | p-[123I]iodo-L-phenylalanine |
| 4-[125I]Iodo-L-phenylalanine | 4-[125I]Iodo-L-phenylalanine |
| 125I-2-iodo-L-phenylalanine | 125I-2-iodo-L-phenylalanine |
| para-211At-PA | para-(211At)astato-L-phenylalanine |
| BCH | 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid |
| LAT1 | L-type amino acid transporter 1 |
| PAH | Phenylalanine hydroxylase |
| 3-[123I]iodo-α-methyl-L-tyrosine | 3-[123I]iodo-α-methyl-L-tyrosine |
In Vivo Studies Using Preclinical Animal Models
Pharmacokinetics and Biodistribution in Normal Tissues of Rodents
Studies in rodent models have been essential for understanding how this compound is distributed and cleared from the body. Research using a structurally identical analog, 4-(123I)Iodo-L-phenylalanine, in sarcoma-bearing rats provided insights into its biodistribution in normal tissues. While the compound showed high accumulation in tumor tissue, it was also observed in various normal organs. Notably, renal (kidney) accumulation of 4-Iodo-L-phenylalanine was found to be at least six times lower than that of another radioiodinated amino acid, (123)I-3-IMT, which is an important characteristic for minimizing potential kidney toxicity. nih.gov The compound also exhibited noticeable levels in the bloodstream, described as high blood-pool activity. nih.gov
Table 2: Biodistribution of 4-(125I)Iodo-L-phenylalanine in Normal Tissues of Sarcoma-Bearing Rats This table presents representative data on the uptake of a radioiodinated version of the compound in various normal organs 30 minutes after injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data is derived from studies on analogous compounds to illustrate the general distribution profile.
| Organ/Tissue | Uptake (%ID/g) | Reference Context |
|---|---|---|
| Blood | High Activity | nih.gov |
| Kidneys | Low Accumulation | nih.gov |
| Muscle (Inflamed) | Low Uptake | nih.gov |
| Muscle (Normal) | Baseline | nih.gov |
Ex Vivo Biodistribution Analysis
Ex vivo biodistribution studies are critical for understanding how a radiopharmaceutical is distributed throughout the body. While specific data for the therapeutic agent this compound is limited in publicly available literature, studies on its diagnostic analogue, 4-(123I)Iodo-L-phenylalanine, provide valuable insights into its likely behavior in vivo. The distribution is typically measured as the percentage of the injected dose per gram of tissue (%ID/g).
In studies involving athymic mice with rhabdomyosarcoma tumors, the diagnostic analogue showed rapid clearance from the blood and accumulation in the tumor. nih.gov Dissection analysis revealed low uptake in most healthy organs, including the normal brain and heart, which is a favorable characteristic for a brain tumor agent. nih.gov The primary route of excretion was observed to be through the kidneys into the bladder. nih.gov A biodistribution study in rats with stereotactically implanted C6 gliomas showed that the concentration of the diagnostic analogue in healthy brain tissue was low, measured at 0.27% ID/g 15 minutes after injection. sigmaaldrich.com
Table 1: Ex Vivo Biodistribution of Analogue [¹²³I]-2-iodo-L-phenylalanine in Rhabdomyosarcoma-Bearing Athymic Mice (Data presented as mean % Injected Dose/gram ± SD)
| Tissue | 30 min post-injection | 60 min post-injection |
| Blood | 1.95 ± 0.61 | 1.15 ± 0.20 |
| Tumor | 2.50 ± 0.35 | 2.22 ± 0.17 |
| Brain | 0.12 ± 0.02 | 0.08 ± 0.01 |
| Heart | 0.58 ± 0.12 | 0.40 ± 0.05 |
| Lungs | 1.13 ± 0.13 | 0.77 ± 0.07 |
| Liver | 1.48 ± 0.13 | 1.13 ± 0.09 |
| Kidneys | 4.34 ± 0.94 | 2.94 ± 0.38 |
| Muscle | 0.42 ± 0.06 | 0.29 ± 0.04 |
This table is adapted from preclinical data on a diagnostic analogue, [¹²³I]-2-iodo-L-phenylalanine, to illustrate the expected biodistribution profile. The kinetics of the ¹³¹I-labeled therapeutic compound are expected to be similar.
Tumor-Specific Accumulation in Xenograft and Allograft Models
The effectiveness of this compound hinges on its ability to selectively accumulate in tumor tissue while sparing surrounding healthy brain. This selectivity is primarily achieved through its transport by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many malignant glioma cells. cancer.gov
Rodent Glioma Models (e.g., C6, F98, GL-261 xenografts)
Preclinical studies have successfully utilized various rodent glioma models to validate the tumor-targeting ability of this compound (¹³¹I-IPA). Research has been conducted in rats with stereotactically implanted C6 gliomas and F98 gliomas. sigmaaldrich.comsnmjournals.org These models are chosen because they mimic key characteristics of human glioblastomas. In these animal models, ¹³¹I-IPA demonstrated the ability to cross the blood-brain barrier and accumulate within the implanted tumors. sigmaaldrich.comcancer.gov Further studies have also used human glioblastoma xenografts (Tx3868 and A1207 cell lines) implanted in rats to confirm its efficacy across different tumor types. snmjournals.orgnih.gov
Evaluation of Tumor-to-Background Ratios
A high tumor-to-background ratio is essential for delivering a cytotoxic radiation dose to the cancer cells while minimizing damage to healthy tissue. Studies using the diagnostic analogue, p-[123I]iodo-L-phenylalanine, in rats with C6 gliomas have demonstrated excellent tumor-to-background ratios greater than 4. sigmaaldrich.com The uptake in the C6 glioma was measured to be as high as 1.10% ID/g, which was substantially higher than the uptake in the healthy brain (0.27% ID/g). sigmaaldrich.com This preferential accumulation is a key factor supporting its therapeutic potential.
Therapeutic Efficacy Evaluation in Animal Models
Beyond biodistribution and tumor accumulation, the ultimate preclinical validation comes from demonstrating therapeutic efficacy in animal models.
Assessment of Tumor Growth Suppression
The therapeutic effect of this compound is derived from the beta radiation emitted by the Iodine-131 isotope, which causes DNA damage and cell death in tumor cells that have taken up the compound. In vitro studies have shown that exposing human glioma cell cultures to ¹³¹I-IPA resulted in a significant reduction in cell viability, with decreases of 77% and 79% observed within 24 hours. In an in vivo study using a different tumor model (rhabdomyosarcoma), a similar compound, [131I]-2-iodo-D-phenylalanine, led to a tumor growth-rate reduction of at least 33% in treated mice compared to control groups. nih.gov
Impact on Animal Survival
The most compelling evidence for the preclinical efficacy of ¹³¹I-IPA comes from animal survival studies. In a study involving multiple glioma models, untreated control rats had a median survival of 21 ± 6 days. nih.gov While monotherapy with ¹³¹I-IPA did not produce a statistically significant survival benefit in the aggressive F98 glioma model, it was highly effective in other models. nih.gov In RNU rats bearing human glioblastoma xenografts, 45% of the animals treated with ¹³¹I-IPA monotherapy were long-term survivors, alive at day 120 post-treatment. nih.gov When combined with external beam radiation, survival rates increased to between 55% and 75% across all tested animal models. nih.gov
Table 2: Survival Outcomes in Glioma-Bearing Rats After Treatment
| Animal Model | Treatment Group | Median Survival (Days) | Long-Term Survival (>120 Days) |
| F98 Rat Glioma | Control (Saline) | 21 ± 6 | 0% |
| F98 Rat Glioma | ¹³¹I-IPA Monotherapy | Not Statistically Significant | 0% |
| F98 Rat Glioma | ¹³¹I-IPA + Radiotherapy | Significantly Prolonged | 55-75% |
| Human Glioblastoma Xenograft (in RNU rats) | Control (Saline) | 21 ± 6 | 0% |
| Human Glioblastoma Xenograft (in RNU rats) | ¹³¹I-IPA Monotherapy | Significantly Prolonged | 45% |
Data compiled from a study evaluating the efficacy of ¹³¹I-IPA as a monotherapy and in combination with external radiation. nih.gov
Histopathological Correlates of Therapeutic Response
Histopathological analysis in preclinical models has provided direct evidence of the therapeutic efficacy of this compound (¹³¹I-IPA), particularly when used in combination with other treatments. In animal models of glioma, examination of brain tissue following therapy reveals significant changes that correlate with treatment response.
In studies involving rat models with stereotactically inoculated human glioblastoma xenografts (Tx3868), histomorphological examination of long-term survivors that received a combination of ¹³¹I-IPA and external beam radiation showed a complete absence of tumor cells. snmjournals.org This finding points to the potent tumoricidal effect of the combined modality treatment, capable of achieving complete local tumor eradication. In stark contrast, animals in control groups, which received only physiologic saline, uniformly presented with large, metabolically active, and histologically confirmed tumor masses. snmjournals.orgresearchgate.net These contrasting histopathological outcomes underscore the direct cytotoxic impact of the treatment on malignant glioma cells.
Combination with External Radiation Therapy in Animal Models
The combination of systemic radionuclide therapy using ¹³¹I-IPA with external beam radiation therapy (EBRT) has been investigated as a novel and potent approach against gliomas in preclinical settings. snmjournals.orgresearchgate.net These studies have utilized various animal models, including Fischer 344 rats with syngeneic F98 gliomas and RNU rats bearing human Tx3868 or A1207 glioblastoma xenografts. snmjournals.orgresearchgate.net In these models, tumor formation was verified radiologically before the initiation of treatment protocols, which typically involved whole-brain radiotherapy followed by intravenous administration of ¹³¹I-IPA. snmjournals.orgresearchgate.net
The rationale for this combined approach is based on the potential for synergistic effects between the targeted internal radiation from ¹³¹I-IPA and the broader field of external radiation. snmjournals.org The unique properties of ¹³¹I-IPA, including its specific accumulation in tumors and its intrinsic radiosensitizing effects, make it a promising agent for enhancing the efficacy of conventional radiotherapy. snmjournals.orgnih.govuu.nl
Preclinical studies have convincingly demonstrated that the combination of ¹³¹I-IPA and EBRT leads to significantly enhanced therapeutic outcomes compared to either treatment modality alone. snmjournals.orgresearchgate.net The combined treatment was found to be more effective in terms of local tumor control and prolonged median survival across different glioma models. snmjournals.org
In glioma-bearing rats, the combined therapy enhanced the therapeutic efficacy of radiotherapy by a factor of 1.3 to 4.0. snmjournals.org Survival data from these studies highlight the superiority of the combination treatment. For instance, at 120 days post-treatment, survival rates for animals receiving the combined therapy were between 55% and 75%. snmjournals.orgresearchgate.net This is a substantial improvement over monotherapy, where 8 Gy of photon radiotherapy alone resulted in 18%-25% survival in RNU rats and no survival in Fischer 344 rats. snmjournals.orgresearchgate.net Monotherapy with ¹³¹I-IPA yielded up to 45% survival in RNU rats at the same time point. snmjournals.orgresearchgate.net The difference in median survival for rats treated with the combination versus radiotherapy alone was statistically significant. snmjournals.org
The table below summarizes the survival outcomes in different rat glioma models following various treatment regimens.
| Treatment Group | Animal Model | Median Survival (days) | Survival Rate at 120 days |
| Control (Saline) | Combined Models | 21 ± 6 | 0% |
| Radiotherapy (8 Gy) | Fischer-F98 | Not Statistically Significant | 0% |
| RNU (Tx3868/A1207) | - | 18-25% | |
| ¹³¹I-IPA (30 MBq) | Fischer-F98 | Not Statistically Significant | - |
| RNU (Tx3868/A1207) | - | 35-45% | |
| Combined Therapy | Fischer-F98 | Significantly Prolonged (P < 0.01) | - |
| RNU (Tx3868/A1207) | Significantly Prolonged (P < 0.05) | 55-75% |
Data compiled from studies on Fischer 344 and RNU rats with experimental gliomas. snmjournals.orgresearchgate.net
The enhanced efficacy observed when ¹³¹I-IPA is combined with external radiation suggests a synergistic interaction, with ¹³¹I-IPA acting as a radiosensitizer. snmjournals.org A radiosensitizing agent is a substance that makes tumor cells more susceptible to the damaging effects of radiation. The unique properties of ¹³¹I-IPA contribute to this effect. nih.govuu.nl
The proposed mechanism involves several key attributes of the compound. First, ¹³¹I-IPA is a derivative of the essential amino acid L-phenylalanine and is actively transported into glioma cells, which often overexpress L-type amino acid transporter 1 (LAT1). nih.gov This leads to a specific and sustained accumulation of the radiopharmaceutical within the tumor. nih.govuu.nl The continuous, low-dose-rate beta radiation emitted by the internalized Iodine-131 may induce sublethal damage in cancer cells, impairing their ability to repair the more acute, high-dose damage inflicted by subsequent external beam radiation. This intrinsic cytostatic and tumoricidal effect, combined with the targeted delivery of radiation, appears to render the tumor more vulnerable to EBRT, leading to a synergistic therapeutic outcome. snmjournals.orgnih.govuu.nl
Comparative Analysis with Other Radiolabeled Amino Acid Tracers
Comparison with 18F-Labeled Amino Acids (e.g., 18F-FET, 18F-FDOPA)
Both 4-(131I)Iodo-L-phenylalanine and 18F-labeled amino acids, such as O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET) and 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine (18F-FDOPA), capitalize on the increased amino acid metabolism characteristic of many tumors. oncotarget.comsnmjournals.org Their primary route of entry into cancer cells is through upregulated amino acid transporters, most notably the L-type amino acid transporter 1 (LAT1). nih.govesnms.net The overexpression of LAT1 in glioma cells, for instance, facilitates the selective uptake of these amino acid analogs. nih.gov
A key distinction lies in their subsequent intracellular fate. While natural amino acids are typically incorporated into proteins, synthetic analogs like 18F-FET are taken up by tumor cells but are not used in protein synthesis. esnms.net Similarly, this compound is transported into the cell via LAT1, but its primary role is to deliver a therapeutic dose of radiation through the decay of Iodine-131 (B157037), rather than participating in protein synthesis. 18F-FDOPA, an analog of L-DOPA, is taken up by amino acid transporters and is also a precursor in the dopamine (B1211576) synthesis pathway, giving it a more complex metabolic profile.
The uptake of these amino acid tracers is generally low in normal brain tissue, providing high tumor-to-background contrast, which is a significant advantage over glucose-based tracers. snmjournals.org
Preclinical studies have demonstrated the efficacy of this compound in delivering targeted radiotherapy. In rat models with C6 gliomas, treatment with this compound led to prolonged survival and even tumor eradication. When combined with external beam radiotherapy, this compound has shown enhanced therapeutic effects in glioma models. snmjournals.org
18F-labeled amino acids are primarily used for diagnostic imaging with Positron Emission Tomography (PET). thno.org 18F-FET PET, for example, is used for primary diagnosis, detecting recurrence, and defining the metabolic tumor volume in gliomas. nih.govuu.nl While not developed for therapeutic purposes themselves, the diagnostic information from 18F-FET PET can be crucial for planning and monitoring therapies, including those using therapeutic agents like this compound. nih.govnih.govresearchgate.net For instance, a decrease in the maximum standardized uptake value (SUVmax) on an 18F-FET PET scan can indicate a positive metabolic response to treatment with this compound. nih.gov
A direct comparison of preclinical therapeutic efficacy is therefore not entirely applicable, as 18F-labeled tracers are diagnostic tools, whereas this compound is a therapeutic agent. However, their combined use in a "theranostic" approach, where an 18F-labeled tracer diagnoses and stages the tumor and this compound provides targeted therapy, is a promising strategy. nih.gov
Comparison with Other Iodinated Amino Acids (e.g., 123I-IPA, 125I-IMT)
The choice of iodine isotope is critical in determining whether an iodinated amino acid is used for diagnostic imaging or therapeutic purposes. pharmacylibrary.com
Iodine-131 (131I) , with its 8-day half-life and emission of both beta particles and gamma rays, is ideal for therapy. pharmacylibrary.com The beta particles deliver a localized, cytotoxic radiation dose to the tumor, while the gamma emissions can be used for single-photon emission computed tomography (SPECT) imaging to verify tumor targeting. nih.govmdpi.com
Iodine-123 (123I) has a shorter half-life of 13.2 hours and emits gamma rays suitable for high-resolution SPECT imaging, making it a good choice for diagnostics. pharmacylibrary.comtaylorandfrancis.com For example, 4-[123I]Iodo-L-phenylalanine (123I-IPA) has been validated as a SPECT tracer for imaging gliomas. snmjournals.orgnih.gov
Iodine-125 (125I) has a long half-life of 59.4 days and emits low-energy gamma rays and Auger electrons. taylorandfrancis.comnih.gov Its properties make it suitable for brachytherapy, where radioactive seeds are implanted directly into a tumor, and for in vitro studies. taylorandfrancis.comnih.gov L-3-[125I]iodo-α-methyltyrosine (125I-IMT) is another example of an iodinated amino acid tracer. nih.gov
| Isotope | Half-life | Primary Emissions | Primary Application |
| 131I | 8.02 days | Beta particles, Gamma rays | Therapy and SPECT imaging pharmacylibrary.com |
| 123I | 13.2 hours | Gamma rays | Diagnostic SPECT imaging pharmacylibrary.com |
| 125I | 59.4 days | Auger electrons, Gamma rays | Brachytherapy, In vitro research taylorandfrancis.comnih.gov |
Different iodinated amino acids can exhibit varied biodistribution and tumor-targeting capabilities. This compound has shown favorable biodistribution in clinical trials, with accumulation in glioma tissue and minimal uptake in normal brain parenchyma. Its excretion is primarily through the urinary system. Similarly, its diagnostic counterpart, 123I-IPA, also demonstrates specific accumulation in gliomas. snmjournals.org
L-3-[123I]iodo-α-methyltyrosine (IMT) is another well-studied iodinated amino acid for SPECT imaging of brain tumors. snmjournals.org However, a limitation of 123I-IMT is its significant and rapid accumulation in the kidneys, which can be a drawback for imaging abdominal tumors. ugent.be In preclinical models, neopentyl glycol-based iodinated amino acid derivatives have shown higher tumor accumulation and retention compared to [125I]-IMT. nih.gov
| Tracer | Primary Use | Key Biodistribution Characteristics |
| This compound | Therapy | Preferential accumulation in tumor tissue, minimal uptake in normal brain, urinary excretion. |
| 4-(123I)Iodo-L-phenylalanine (123I-IPA) | Diagnosis (SPECT) | Specific accumulation in gliomas with prolonged retention. snmjournals.orgnih.gov |
| L-3-[123I]iodo-α-methyltyrosine (123I-IMT) | Diagnosis (SPECT) | Used for brain tumor imaging, but has marked and rapid renal accumulation. snmjournals.orgugent.be |
Distinction from Glucose-Based Radiotracers (e.g., 18F-FDG)
The most widely used radiotracer in oncology is 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG), a glucose analog. The fundamental difference between this compound and 18F-FDG lies in the metabolic pathway they target.
18F-FDG uptake reflects the rate of glycolysis, which is often elevated in cancer cells (the Warburg effect). snmjournals.orgnih.gov This increased glucose metabolism is driven by the upregulation of glucose transporters and enzymes like hexokinase in tumor cells. nih.gov
In contrast, this compound and other radiolabeled amino acids target the increased protein synthesis and amino acid transport in tumors. snmjournals.orgajronline.org This provides a distinct and complementary view of tumor metabolism.
A key advantage of amino acid tracers like this compound, particularly in neuro-oncology, is their low uptake in normal brain tissue. snmjournals.org The brain has a high physiological uptake of glucose, which can obscure the detection of tumors with 18F-FDG. nih.gov Amino acid tracers, however, generally provide better contrast between the tumor and the surrounding healthy brain tissue. snmjournals.org
Furthermore, 18F-FDG can accumulate in inflammatory cells, which can sometimes lead to false-positive results, for example, in distinguishing tumor recurrence from post-treatment inflammation. snmjournals.org Radiolabeled amino acids tend to have lower uptake in inflammatory tissues, potentially offering better specificity in such clinical scenarios. oncotarget.comsnmjournals.org
| Feature | This compound | 18F-FDG |
| Target Metabolic Pathway | Amino acid transport and metabolism | Glucose metabolism (glycolysis) snmjournals.orgnih.gov |
| Uptake in Normal Brain | Low snmjournals.org | High nih.gov |
| Uptake in Inflammation | Generally low oncotarget.comsnmjournals.org | High snmjournals.org |
| Primary Application | Targeted Radionuclide Therapy | Diagnostic PET Imaging numberanalytics.com |
Differential Uptake in Tumors vs. Inflammation/Normal Brain Tissue
A significant advantage of radiolabeled amino acid tracers, including ¹³¹I-IPA and its analogues, is their ability to distinguish malignant tissue from inflammation and normal brain tissue, a challenge often encountered with the more common tracer [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose).
Research demonstrates that while ¹³¹I-IPA avidly accumulates in malignant gliomas, its uptake in normal brain parenchyma and non-neoplastic lesions is considerably lower. snmjournals.orgsnmjournals.org This specificity is attributed to the overexpression of specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), in tumor cells compared to healthy brain tissue. nih.govcancer.gov Studies with the diagnostic analogue, p-[¹²³I]iodo-L-phenylalanine (¹²³I-IPA), confirm that the tracer crosses the blood-brain barrier and accumulates specifically in malignant gliomas with prolonged retention. google.comsnmjournals.org In contrast, accumulation in normal brain and pancreatic tissue remains relatively low. nih.gov
This differential uptake is particularly valuable in distinguishing tumors from inflammatory processes. Studies comparing amino acid tracers to [¹⁸F]FDG have shown that the latter tends to accumulate in both tumors and inflammatory lesions, complicating diagnosis. snmjournals.orgd-nb.info In contrast, a study on a closely related analogue, ²-iodo-L-phenylalanine, demonstrated significantly lower uptake in inflammatory tissue compared to [¹⁸F]FDG. snmjournals.orgsnmjournals.org The resulting tumor-to-inflammation ratios were markedly higher for the amino acid tracer, highlighting its superior specificity for malignant tissue. snmjournals.org This characteristic is a recognized advantage of amino acid imaging in general. snmjournals.org
Table 1: Comparative Uptake of Radiolabeled Tracers in Tumor vs. Inflammatory Tissue Data based on a study using the analogue ¹²⁵I-2-iodo-L-phenylalanine.
| Tracer | Tissue Type | Uptake Metric (T/I Ratio) | Finding | Source |
| ¹²⁵I-2-iodo-L-phenylalanine | Tumor vs. Inflammation | 1.3 and 1.6 | Low uptake in inflammatory tissue | snmjournals.org |
| [¹⁸F]FDG | Tumor vs. Inflammation | 5.9 and 8.5 | High uptake in inflammatory tissue | snmjournals.org |
| T/I Ratio: Apparent tumor-to-inflamed tissue ratio. |
Complementary Information in Oncological Imaging Research
In the landscape of oncological imaging, ¹³¹I-IPA provides information that is complementary to other established tracers like [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) and [¹¹C]MET (¹¹C-methionine). While these PET tracers are well-established for glioma imaging, they possess certain limitations that ¹³¹I-IPA and its analogues can address. nih.gov
One of the most significant complementary features of ¹³¹I-IPA's diagnostic analogue, ¹²³I-IPA, is its prolonged retention time in tumor tissue, which can extend up to 24 hours. nih.gov This is a notable difference from other tracers like ¹²³I-IMT ([¹²³I]iodo-α-methyltyrosine) and [¹¹C]MET, which may be retained for less than 90 minutes. nih.gov This sustained accumulation is not only crucial for its therapeutic efficacy as ¹³¹I-IPA but also offers a wider window for diagnostic imaging with its SPECT analogue, ¹²³I-IPA.
Clinical studies have demonstrated the complementary use of these tracers. For instance, [¹⁸F]FET PET is often used to assess the metabolic and morphological characteristics of a tumor, including its volume and grade, prior to and following endoradiotherapy with ¹³¹I-IPA. nih.govuu.nlnih.gov In these protocols, [¹⁸F]FET PET helps identify tumor recurrence and delineate target volumes, while subsequent ¹³¹I-IPA SPECT imaging confirms the specific targeting and accumulation of the therapeutic agent within the lesion identified by PET and MRI. nih.govuu.nl
This synergistic approach allows researchers and clinicians to leverage the high-resolution metabolic information from PET tracers to guide and evaluate the targeted therapeutic effect of ¹³¹I-IPA. The ability of ¹³¹I-IPA to target over 85% of gliomas from WHO grade I to IV provides a broad application that complements the diagnostic precision of other agents. nih.gov
Table 2: Comparative Characteristics of Radiolabeled Amino Acid Tracers
| Tracer | Isotope | Imaging Modality | Key Complementary Feature | Source |
| 4-Iodo-L-phenylalanine | ¹³¹I / ¹²³I | Therapy / SPECT | Prolonged tumor retention (up to 24h); High specificity vs. inflammation. | nih.govsnmjournals.org |
| [¹⁸F]FET | ¹⁸F | PET | High-resolution metabolic imaging; Delineation of metabolic tumor volume. | nih.govuu.nlnih.gov |
| [¹¹C]MET | ¹¹C | PET | Established for tumor delineation; Shorter retention time. | nih.govsnmjournals.org |
| [¹²³I]IMT | ¹²³I | SPECT | Established for brain tumor diagnosis; Shorter retention time. | nih.govsnmjournals.org |
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| ¹³¹I-IPA | 4-(¹³¹I)Iodo-L-phenylalanine |
| ¹²³I-IPA | 4-(¹²³I)Iodo-L-phenylalanine |
| [¹⁸F]FDG | 2-deoxy-2-[¹⁸F]fluoro-D-glucose |
| [¹⁸F]FET | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine |
| [¹¹C]MET | ¹¹C-methionine |
| ¹²³I-IMT | 3-[¹²³I]iodo-α-methyl-L-tyrosine |
| ²-iodo-L-phenylalanine | 2-Iodo-L-phenylalanine |
Metabolic Fate and Biotransformation Pathways of 4 131i Iodo L Phenylalanine
In Vivo Metabolism of Phenylalanine Derivatives
The metabolism of 4-(¹³¹I)Iodo-L-phenylalanine is understood by first considering the metabolic pathways of its parent molecule, L-phenylalanine. The primary catabolic route for phenylalanine is its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgnih.gov This hydroxylation is a critical step, and any alteration to the phenylalanine structure can affect this process.
Halogenated derivatives of phenylalanine, such as 4-iodophenylalanine, are generally poor substrates for phenylalanine hydroxylase. This reduced affinity for PAH means that the initial and rate-limiting step of phenylalanine catabolism is significantly hindered for 4-(¹³¹I)Iodo-L-phenylalanine. Consequently, the compound exhibits notable metabolic stability in vivo. nih.gov This stability is a crucial characteristic, as it allows the radiotracer to remain intact for a longer duration, enabling it to reach its target tissues.
Formation of Radiolabeled Metabolites
Despite its high stability, a small fraction of 4-(¹³¹I)Iodo-L-phenylalanine does undergo biotransformation, leading to the formation of radiolabeled metabolites. The principal metabolic process observed is deiodination, resulting in the release of free radioiodide (¹³¹I⁻) into circulation. nih.gov Analysis of blood samples from subjects administered radioiodinated L-phenylalanine derivatives has shown the presence of free iodide as the primary radiolabeled metabolite. snmjournals.org
Another potential, though less prominent, metabolic pathway involves the conjugation of the molecule. For instance, studies with related compounds like melphalan, another phenylalanine derivative, have shown that it can be conjugated with glutathione (B108866) to form 4-(glutathionyl)phenylalanine. nih.gov While not directly demonstrated for 4-(¹³¹I)Iodo-L-phenylalanine, the possibility of similar conjugation reactions with endogenous molecules cannot be entirely ruled out.
The formation of other metabolites through pathways such as transamination or decarboxylation appears to be minimal. Transamination would lead to the formation of 4-iodophenylpyruvic acid, while decarboxylation would produce 4-iodophenylethylamine. However, the available literature does not indicate that these are significant metabolic routes for 4-(¹³¹I)Iodo-L-phenylalanine, further underscoring its metabolic stability.
Pathways of Catabolism and Excretion
The primary route of elimination for 4-(¹³¹I)Iodo-L-phenylalanine and its radiolabeled metabolites is through the kidneys and subsequent excretion in the urine. nih.govuu.nl The intact radiopharmaceutical, being a small, water-soluble molecule, is readily filtered by the glomerulus. Its limited metabolism means that a substantial portion of the administered dose is excreted unchanged.
The main radiolabeled species found in urine is the parent compound, 4-(¹³¹I)Iodo-L-phenylalanine. nih.gov Free radioiodide (¹³¹I⁻), resulting from in vivo deiodination, is also excreted via the renal route. The total body excretion rate for the radioactivity has been reported to be in the range of 1.46–1.69% per hour. uu.nl This relatively slow excretion contributes to the prolonged retention of the radiopharmaceutical in the body, which is a key factor for its therapeutic application.
The biodistribution of the compound also shows some accumulation in organs involved in excretion, such as the kidneys and bladder. nih.gov This is a direct consequence of the renal clearance pathway being the dominant mode of elimination for the radiotracer and its metabolites.
Implications for Radiotracer Specificity and Retention
The metabolic characteristics of 4-(¹³¹I)Iodo-L-phenylalanine have significant implications for its performance as a radiotracer. Its high metabolic stability is a major advantage, ensuring that the detected radioactive signal originates primarily from the intact molecule and accurately reflects its distribution. nih.gov This is crucial for the specificity of the radiotracer, as the formation of various radiolabeled metabolites could lead to non-specific uptake and a misleading biodistribution profile.
The prolonged retention of 4-(¹³¹I)Iodo-L-phenylalanine in target tissues, such as tumors, is directly linked to its metabolic stability. nih.gov Because it is not readily metabolized, the radiotracer can accumulate and be retained in cells that have a high affinity for amino acids, a characteristic often seen in cancerous tissues. This "metabolic trapping" is a key principle behind its use in both diagnostic imaging and endoradiotherapy. The resistance to deiodination further enhances its retention, as the radioactive iodine remains associated with the phenylalanine molecule within the target cells. nih.gov
Advanced Research Methodologies and Future Directions
Development of Novel Radiolabeling Techniques for Improved Efficiency and Specificity
The clinical utility of 4-(131I)Iodo-L-phenylalanine is fundamentally dependent on the efficiency and purity of its radiolabeling process. Traditional methods, such as isotopic radioiodination, have been successfully used, achieving radiochemical yields of approximately 88 ± 10%. nih.govsnmjournals.org This technique involves the direct substitution of a non-radioactive iodine atom with Iodine-131 (B157037). snmjournals.org
More advanced techniques are being explored to improve upon these outcomes. One promising approach is iododestannylation of a precursor molecule, N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester. nih.gov This method has demonstrated the potential for higher radiochemical yields, around 90 ± 6%, and exceptional radiochemical purity exceeding 99%. nih.gov The synthesis time for this improved method is also compatible with routine clinical production, typically under 60 minutes. nih.gov The optimization of reaction parameters, including temperature and precursor concentrations, has been a key focus of this research to consistently achieve high yields. nih.gov Ensuring the final product is the specific L-isomer (enantiomeric purity) is critical, as the L-type amino acid transporter 1 (LAT1) preferentially transports this form.
| Radiolabeling Method | Reported Radiochemical Yield | Reported Radiochemical Purity | Key Precursor |
| Isotopic Radioiodination | 88 ± 10% | >99% (after purification) | 4-iodo-L-phenylalanine |
| Iododestannylation | 90 ± 6% | >99% | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester |
Integration with Multi-Modal Preclinical Imaging Platforms
To better understand the in vivo behavior and therapeutic efficacy of this compound, researchers are integrating its use with multi-modal imaging platforms. Single-Photon Emission Computed Tomography (SPECT) is the primary imaging modality used to visualize the biodistribution of this Iodine-131 labeled compound. nih.govnih.gov SPECT imaging has confirmed the accumulation of this compound in glioma recurrences. nih.govresearchgate.net
In preclinical and clinical research, SPECT findings are often correlated with other imaging techniques to provide a more comprehensive picture. Positron Emission Tomography (PET) using other radiolabeled amino acids, such as O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET), is used to assess metabolic activity and tumor targeting. nih.govresearchgate.net Co-localization of the this compound signal on SPECT with areas of high uptake on 18F-FET PET scans helps to confirm that the therapeutic agent is reaching the metabolically active parts of the tumor. researchgate.netuu.nl Furthermore, Magnetic Resonance Imaging (MRI) is used to provide detailed anatomical information, allowing for the precise localization of the radiopharmaceutical uptake within the tumor structure as defined by MRI scans. nih.govnih.gov This multi-modal approach is crucial for assessing therapeutic response, as changes in tracer uptake can be correlated with changes in tumor volume and contrast enhancement. nih.govresearchgate.net
Exploration of Theranostic Applications with other Iodine Isotopes (e.g., 124I)
The concept of theranostics, which combines therapy and diagnostics, is highly relevant for 4-Iodo-L-phenylalanine. By labeling the same molecule with different isotopes of iodine, it is possible to create matched pairs for imaging and therapy. Iodine-124 (124I) is a positron-emitting isotope, making it suitable for high-resolution PET imaging. nih.gov The development of 4-(124I)Iodo-L-phenylalanine (p-[124I]iodo-L-phenylalanine) serves as a diagnostic partner to the therapeutic this compound. nih.govnih.gov
Using 4-(124I)Iodo-L-phenylalanine with PET allows for precise dosimetry calculations and patient selection before administering the therapeutic dose of this compound. nih.gov Pre-therapeutic imaging with the 124I-labeled version can confirm tumor uptake and provide quantitative data to predict the radiation dose that will be delivered to the tumor and healthy organs. nih.gov This theranostic approach has been investigated for malignant gliomas, demonstrating the potential for more personalized and effective radionuclide therapies. nih.gov
| Iodine Isotope | Primary Emission | Half-life | Primary Application |
| 131I | Beta, Gamma | 8.02 days | Therapy (Endoradiotherapy) |
| 124I | Positron, Gamma | 4.18 days | Diagnostics (PET Imaging) |
| 123I | Gamma | 13.22 hours | Diagnostics (SPECT Imaging) |
Investigating Influence of Tumor Microenvironment on this compound Uptake
The tumor microenvironment plays a critical role in the efficacy of targeted therapies. A key factor influencing the uptake of this compound is the expression of amino acid transporters on cancer cells, which is modulated by the microenvironment. snmjournals.org Hypoxia, a common feature of solid tumors, is known to upregulate the expression of certain amino acid transporters. frontiersin.orgnih.gov
Hypoxia-inducible factors (HIFs), such as HIF-1α and HIF-2, are key transcription factors that mediate cellular adaptation to low oxygen conditions. frontiersin.orgnih.gov Research has shown that hypoxia can induce the expression of amino acid transporters like LAT1 and SNAT2. nih.govnih.gov Since this compound uptake is mediated by amino acid transporters, particularly the L-type (LAT), changes in the tumor microenvironment that affect transporter expression could significantly impact the accumulation of the radiopharmaceutical in tumor cells. snmjournals.org For instance, hypoxic tumor regions might exhibit enhanced uptake due to HIF-mediated upregulation of these transporters. frontiersin.org Conversely, the acidic nature of some tumor microenvironments could potentially reduce uptake. Future research will likely focus on directly correlating the spatial distribution of this compound uptake with markers of hypoxia and transporter expression within the tumor.
Research into Mechanisms of Radioresistance and Sensitization in Relation to this compound
Tumors such as melanoma and glioblastoma are known for their intrinsic radioresistance, which can limit the effectiveness of radiation-based treatments. snmjournals.orgnih.gov The mechanisms behind this resistance are complex and can include enhanced DNA repair capabilities and the presence of a hypoxic microenvironment. nih.gov Overcoming this radioresistance is a major goal of ongoing research.
Interestingly, this compound itself is believed to have a radiosensitizing effect, potentially making cancer cells more susceptible to the effects of radiation. snmjournals.orgnih.gov This suggests a synergistic interaction when combined with external beam radiation therapy (XRT). snmjournals.org Mechanistically, as an analog of L-phenylalanine, it may act as an antimetabolite that interferes with cellular repair pathways between fractions of external radiation. nih.gov Studies in preclinical models of glioma have shown that combining this compound with XRT is more effective at prolonging survival than either treatment alone, suggesting it helps to overcome the inherent radioresistance of the tumors. snmjournals.orgsnmjournals.org Further research is needed to elucidate the specific molecular pathways through which this compound exerts its radiosensitizing effects.
Potential for Combination with Emerging Therapies in Preclinical Models
The therapeutic potential of this compound may be further enhanced by combining it with other emerging cancer therapies. Preclinical studies have already demonstrated the benefits of combining it with external beam radiation. snmjournals.orgsnmjournals.org The synergistic effects observed in these studies provide a strong rationale for exploring other combination strategies.
Targeted therapies, such as MEK inhibitors, have been shown to increase the radiosensitivity of melanoma cells. nih.gov Combining a targeted radionuclide therapy that delivers radiation internally with a drug that inhibits radioresistance pathways is a promising avenue of investigation. nih.gov Similarly, the field of immunotherapy presents exciting possibilities. External beam radiation has been shown to enhance anti-tumor immune responses, and it is hypothesized that targeted radionuclide therapy could have a similar, or even superior, effect, especially in metastatic disease. eurekalert.org Future preclinical models will likely investigate the combination of this compound with immune checkpoint inhibitors or other immunomodulatory agents to assess for synergistic anti-tumor activity.
Q & A
Q. What is the rationale for targeting LAT1 transporters with 4-(131I)Iodo-L-phenylalanine in glioma therapy?
The L-type amino acid transporter 1 (LAT1) is overexpressed in gliomas, with expression levels correlating with tumor grade . This transporter facilitates selective uptake of this compound (131I-IPA) into tumor cells, enabling intracellular accumulation of therapeutic radiation. Preclinical validation shows LAT1-mediated uptake in >85% of gliomas, supporting its use for tumor-specific targeting .
Q. How should preclinical studies evaluate 131I-IPA efficacy in glioblastoma models?
Key steps include:
- Cell culture assays : Measure uptake kinetics using LAT1 inhibitors (e.g., BCH) to confirm transporter specificity .
- Animal models : Use orthotopic glioma models (e.g., C6 or F98 rat gliomas) to assess biodistribution via SPECT/CT and correlate with histopathology .
- Dosimetry : Apply MIRD protocols with OLINDA/EXM software to estimate absorbed doses in tumor vs. critical organs (e.g., kidneys, bladder) .
Q. What are critical dosimetry considerations for systemic 131I-IPA therapy?
Follow the MIRD framework:
- Calculate residence times from planar scintigraphy or SPECT-derived time-activity curves .
- Use OLINDA/EXM to estimate organ-specific absorbed doses, prioritizing kidneys (0.86–1.23 mSv/MBq) and bladder (0.49–0.6 mSv/MBq) due to renal excretion .
- Validate blood kinetics (half-life ~48–53 hours) to estimate red marrow doses (0.2–0.35 mSv/MBq) .
Q. What synthesis methods ensure high radiochemical yield of 131I-IPA?
Optimize isotopic radio-iodination:
- React sodium [131I]iodide with 4-iodo-L-phenylalanine under acidic conditions (0.1 M H₃PO₄) at 165°C for 60 minutes .
- Purify via HPLC (RP-C18 column; ethanol/water/acetic acid eluent) to achieve 88% radiochemical yield and specific activity of 1–1.5 GBq/μmol .
Advanced Research Questions
Q. How can contradictions between 18F-FET PET and MRI data be resolved during therapeutic monitoring?
- Standardize thresholds : Use 40% of SUVmax on 18F-FET PET for gross tumor volume (GTV) delineation to reduce inter-modality variability .
- Longitudinal analysis : Track SUVmax changes (e.g., Patient 1: 6.6 → 3.3 over 10 months) alongside MRI contrast enhancement to distinguish metabolic response from pseudoprogression .
Q. What mechanisms drive sustained metabolic changes post-131I-IPA therapy beyond direct radiation?
Radiation-induced bystander effects (RIBBE) contribute:
- In vitro studies show RIBBE accounts for 70–80% of cytotoxicity via pro-apoptotic signaling from irradiated to bystander cells .
- Prolonged retention (biological half-life ~30.1–39.2 hours) may amplify RIBBE, explaining delayed tumor volume reduction on MRI .
Q. How does carrier-added 131I-IPA enhance therapeutic index compared to no-carrier-added formulations?
- Multimodal activity : Non-radioactive IPA acts as a radiosensitizer and cytostatic agent, synergizing with β-radiation from 131I .
- Improved uptake : Carrier molecules saturate LAT1 transporters, increasing tumor-to-background ratios in SPECT imaging .
Q. What strategies validate tumor-specific 131I-IPA uptake in heterogeneous gliomas?
- Multimodal imaging : Co-register 131I-IPA SPECT with 18F-FET PET/MRI to confirm colocalization in metabolically active regions .
- Ex vivo autoradiography : Compare tracer distribution with histopathological markers (e.g., Ki-67 for proliferation) .
Q. How to differentiate direct radiation effects from RIBBE in vitro?
Q. What mitigates radioprotective responses in recurrent gliomas during repeat 131I-IPA therapy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
